molecular formula C5H5N5 B008943 2-Deuterio-7H-purin-6-amine CAS No. 109923-52-6

2-Deuterio-7H-purin-6-amine

Cat. No. B008943
Key on ui cas rn: 109923-52-6
M. Wt: 136.13 g/mol
InChI Key: GFFGJBXGBJISGV-VMNATFBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04401814

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.343 g
Type
reactant
Reaction Step Four
Yield
41.5%

Identifiers

REACTION_CXSMILES
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Smiles
[Cl-].ClC(NC=[NH2+])Cl
Name
Quantity
0.51 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)N
Step Four
Name
Quantity
0.343 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was then added to the tube
CUSTOM
Type
CUSTOM
Details
a black solid by-product which formed during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=C2N=CNC2=C1N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401814

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.343 g
Type
reactant
Reaction Step Four
Yield
41.5%

Identifiers

REACTION_CXSMILES
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Smiles
[Cl-].ClC(NC=[NH2+])Cl
Name
Quantity
0.51 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)N
Step Four
Name
Quantity
0.343 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was then added to the tube
CUSTOM
Type
CUSTOM
Details
a black solid by-product which formed during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=C2N=CNC2=C1N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401814

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.343 g
Type
reactant
Reaction Step Four
Yield
41.5%

Identifiers

REACTION_CXSMILES
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Smiles
[Cl-].ClC(NC=[NH2+])Cl
Name
Quantity
0.51 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)N
Step Four
Name
Quantity
0.343 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was then added to the tube
CUSTOM
Type
CUSTOM
Details
a black solid by-product which formed during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=C2N=CNC2=C1N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401814

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.343 g
Type
reactant
Reaction Step Four
Yield
41.5%

Identifiers

REACTION_CXSMILES
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Smiles
[Cl-].ClC(NC=[NH2+])Cl
Name
Quantity
0.51 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)N
Step Four
Name
Quantity
0.343 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was then added to the tube
CUSTOM
Type
CUSTOM
Details
a black solid by-product which formed during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=C2N=CNC2=C1N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401814

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.343 g
Type
reactant
Reaction Step Four
Yield
41.5%

Identifiers

REACTION_CXSMILES
[Cl-].Cl[CH:3](Cl)[NH:4][CH:5]=[NH2+:6].[C:8]([O-])(=O)[CH3:9].[NH4+:12].[CH:13]([NH2:15])=O.[NH3:16]>>[N:4]1[C:5]([NH2:6])=[C:9]2[C:8]([N:16]=[CH:13][NH:15]2)=[N:12][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Smiles
[Cl-].ClC(NC=[NH2+])Cl
Name
Quantity
0.51 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)N
Step Four
Name
Quantity
0.343 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was then added to the tube
CUSTOM
Type
CUSTOM
Details
a black solid by-product which formed during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=C2N=CNC2=C1N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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